5-(3-Aminopropyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
69489-33-4 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-(3-aminopropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3,7H2,(H2,8,9,10,11) |
InChI Key |
SSCQGFVQZYZZSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1C(=O)NC(=O)N1)CN |
Origin of Product |
United States |
Rigorous Spectroscopic and Analytical Characterization Techniques in Imidazolidine 2,4 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(3-Aminopropyl)imidazolidine-2,4-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are expected. The protons of the aminopropyl side chain would appear as multiplets, with their chemical shifts influenced by adjacent atoms. The methylene (B1212753) group protons adjacent to the amino group would resonate in a different region compared to the methylene group protons closer to the hydantoin (B18101) ring. The single proton at the C5 position of the hydantoin ring would likely appear as a doublet of doublets or a multiplet, coupling to the adjacent methylene protons. The N-H protons of the hydantoin ring and the primary amine would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to resonate at the most downfield positions (typically >150 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The C5 carbon, being an aliphatic carbon within the ring, would appear at a higher field, as would the carbons of the aminopropyl side chain.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons and their directly attached carbons, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Carbonyl) | - | ~175 |
| C4 (Carbonyl) | - | ~158 |
| C5 (Methine) | ~4.0 | ~58 |
| N1-H | Broad, ~10.5 | - |
| N3-H | Broad, ~8.0 | - |
| C1' (Methylene) | ~1.8 | ~30 |
| C2' (Methylene) | ~1.6 | ~25 |
| C3' (Methylene) | ~2.7 | ~40 |
| NH₂ | Broad, variable | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing evidence for its elemental composition.
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. The high-resolution mass spectrum (HRMS) of this ion would provide an extremely accurate mass measurement, allowing for the determination of the molecular formula (C₆H₁₁N₃O₂).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. By inducing fragmentation of the parent ion, characteristic fragment ions are produced. For this compound, expected fragmentation pathways would include the loss of the aminopropyl side chain or cleavage within the chain, providing further corroboration of the proposed structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Monoisotopic Mass | 157.0851 g/mol |
| Expected [M+H]⁺ Ion (ESI-MS) | 158.0924 m/z |
| Common Fragmentation | Loss of aminopropyl side chain, cleavage of C-C bonds in the side chain |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the imidazolidine-2,4-dione ring would be confirmed by strong absorption bands for the two carbonyl (C=O) groups, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations of the amide and amine groups would be visible as broad bands in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic aminopropyl chain would be observed around 2850-3000 cm⁻¹, and C-N stretching vibrations would appear in the fingerprint region (typically 1000-1350 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
| N-H (Amide & Amine) | Stretch | 3200 - 3400 (broad) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide/Urea) | Stretch | 1700 - 1780 (strong) |
| N-H | Bend | 1550 - 1650 |
| C-N | Stretch | 1000 - 1350 |
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a single crystal of this compound of suitable quality can be grown, this method would provide unambiguous proof of its structure.
The analysis would yield exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the N-H groups of the hydantoin ring and the amine, and the C=O groups, which dictate the crystal packing. nih.gov This technique is considered the gold standard for structural determination. wikipedia.org
Chromatographic Separations for Purity Profiling and Isomer Resolution (e.g., HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like hydantoin derivatives. nih.govmdpi.com
A reversed-phase HPLC or UPLC method would be developed to analyze this compound. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram would indicate a high degree of purity. The peak area can be used for quantification, and the method can be validated to detect and quantify any potential impurities. UPLC, which uses smaller stationary phase particles, offers the advantage of faster analysis times and higher resolution compared to traditional HPLC. mdpi.com
Mechanistic Investigations of Biological Activities Exhibited by Imidazolidine 2,4 Dione Derivatives
Enzyme Inhibition Mechanisms and Specificity Profiling
Imidazolidine-2,4-dione derivatives have been identified as inhibitors of several key enzymes implicated in various disease pathways. Understanding their mechanisms of inhibition and specificity is crucial for the development of targeted therapeutics.
Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Pathways
Protein Tyrosine Phosphatase-1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov A series of imidazolidine-2,4-dione derivatives have been designed and synthesized as selective PTP1B inhibitors. nih.govnih.gov
The inhibitory mechanism of these compounds has been elucidated through molecular dynamics simulations and binding free energy calculations. nih.govnih.gov These studies reveal that the derivatives bind to the catalytic site of PTP1B. The stability of the catalytic region of the PTP1B protein is increased upon binding, which makes the catalytic sites less suitable for exposure. nih.gov The most significant interactions occur within the P-loop region, specifically with residues such as His214, Cys215, and Ser216. nih.gov This interaction is crucial for the inhibitory activity and selectivity of these compounds. One study reported a potent PTP1B inhibitor from this class with an IC50 value of 2.07 μM. nih.gov The development of these selective inhibitors provides a novel strategy for discovering effective treatments for diabetes. nih.gov
Kinase Inhibition Modalities (e.g., EGFR, PI3K, VEGFR, Pim, c-Met, CDK, IGFR, ERK Kinases)
Imidazolidine-2,4-dione and its bioisostere, thiazolidine-2,4-dione, have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Pim Kinase Inhibition: Derivatives of imidazolidine-2,4-dione have been identified as potent inhibitors of Pim protein kinases, which are frequently overexpressed in certain cancers. nih.gov High-throughput screening identified 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione as a Pim-1 inhibitor. nih.gov Further optimization of this scaffold, including imidazolidine-2,4-dione congeners, has led to the development of compounds with significant potency and selectivity for Pim kinases. nih.gov For instance, some derivatives exhibit IC50 values as low as 13 nM for Pim-1. nih.gov Computational docking studies suggest that these compounds act as competitive inhibitors with respect to ATP, binding within the ATP-binding pocket of the kinase. nih.gov Novel pan-Pim kinase inhibitors incorporating a thiazolidinedione structure have also been developed, showing potent antiproliferative activities against various cancer cell lines. nih.gov
EGFR and VEGFR Inhibition: While direct and extensive research on imidazolidine-2,4-dione derivatives as inhibitors for a broad range of kinases is still emerging, studies on the closely related thiazolidine-2,4-dione scaffold provide significant insights. These derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgbohrium.com The simultaneous inhibition of both these pathways is a promising strategy for cancer treatment. bohrium.com
The following table presents the inhibitory activities of selected thiazolidine-2,4-dione derivatives against VEGFR-2, demonstrating the potential of this heterocyclic core in kinase inhibition.
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Compound 22 | 0.079 | rsc.org |
| Compound 20 | 0.21 | rsc.org |
| Compound 24 | 0.203 | rsc.org |
| Compound 19 | 0.323 | rsc.org |
| Compound 23 | 0.328 | rsc.org |
| Sorafenib (standard) | 0.046 | rsc.org |
PI3K, IGFR, and ERK Inhibition: The thiazolidinedione scaffold has also been explored for the inhibition of other kinases. Thiazolidinediones have shown pan-inhibition of the phosphoinositide 3-kinase (PI3K) class I isoforms. nih.gov They have also been found to inhibit insulin-like growth factor-I (IGF-I)-induced activation of p70S6 kinase, which is downstream of the IGFR signaling pathway. nih.govsemanticscholar.org This inhibition occurs through the activation of AMP-activated protein kinase (AMPK). nih.govsemanticscholar.org Furthermore, a thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the PI3K/Akt signaling pathways. nih.gov
Information specifically detailing imidazolidine-2,4-dione derivatives as potent inhibitors of c-Met and CDK is less prevalent in the reviewed literature, which has more extensively covered the activities of their thiazolidine-2,4-dione analogues against these targets. nih.govjscholarpublishers.com
InhA Enzyme Inhibition Mechanisms
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial enzyme in the mycobacterial cell wall biosynthesis and is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263). researchgate.netresearchgate.net A series of novel imidazolidine-2,4-dione derivatives have been designed as direct InhA inhibitors. researchgate.netresearchgate.net This approach is significant as it circumvents the need for activation by the catalase-peroxidase enzyme (KatG), mutations in which are a major cause of isoniazid resistance. orientjchem.org
Computational studies using molecular docking have been employed to identify the binding modes of these imidazolidine-2,4-dione derivatives within the InhA active site. researchgate.netresearchgate.net These compounds were found to be moderately active against M. tuberculosis. researchgate.net While specific IC50 values for imidazolidine-2,4-dione derivatives were not detailed in the available search results, the research indicates a promising avenue for the development of new anti-tubercular agents.
Aldose Reductase Inhibition Pathways
Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the development of diabetic complications. The search for potent and selective aldose reductase inhibitors (ARIs) is an important therapeutic strategy. Several imidazolidine-2,4-dione derivatives, particularly spiro-hydantoin compounds, have been synthesized and evaluated for their aldose reductase inhibitory activity. researchgate.net
Structure-activity relationship studies have shown that substitutions on the imidazolidine-2,4-dione core significantly influence their inhibitory potency. The following table summarizes the aldose reductase inhibitory activity of selected thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones and have been extensively studied for this target.
| Compound ID | Aldose Reductase IC50 (µM) | Reference |
| TZDD1 | 27.54 µg/mL | bohrium.com |
| Compound 8b | 0.16 | nih.gov |
| Compound 5a | 0.22 | nih.gov |
| Epalrestat (standard) | 0.10 | nih.gov |
Receptor Interaction and Modulation Studies
In addition to enzyme inhibition, imidazolidine-2,4-dione derivatives have been shown to interact with and modulate the function of key cellular receptors.
Cannabinoid CB1 Receptor Affinity and Inverse Agonism
The cannabinoid CB1 receptor is a G protein-coupled receptor that is a primary target for therapeutic intervention in conditions such as obesity, metabolic syndrome, and drug dependence. researchgate.netnih.gov A number of 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit high affinity and selectivity for the human CB1 receptor. researchgate.netnih.gov
A [35S]-GTPγS binding assay revealed that these compounds act as inverse agonists at the CB1 receptor. researchgate.netnih.gov Molecular modeling studies have been conducted to understand the binding mode of these derivatives within the CB1 receptor. researchgate.netnih.gov The replacement of the oxygen at the 2-position with a sulfur atom to form 2-thioxoimidazolidin-4-ones was found to increase the affinity for the CB1 receptor while maintaining the inverse agonist activity. nih.gov
The table below presents the binding affinities (Ki) of several imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives for the human CB1 receptor.
| Compound | Ki (nM) for hCB1 | Reference |
| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | High Affinity | researchgate.netnih.gov |
| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | High Affinity | researchgate.netnih.gov |
| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | High Affinity | nih.gov |
| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | High Affinity | nih.gov |
| DML20 | pKi = 5.24 | ucl.ac.be |
| DML21 | pKi = 5.07 | ucl.ac.be |
| DML23 | pKi = 5.47 | ucl.ac.be |
Alpha1-Adrenoreceptor Affinity and Signal Transduction
Research into the alpha-adrenoceptor activity of imidazolidine (B613845) derivatives has revealed potential for significant and selective interactions. Studies on 2-iminoimidazolidine analogues, which share a core structural motif with 5-(3-Aminopropyl)imidazolidine-2,4-dione, have demonstrated notable affinity for alpha-adrenoceptors. For instance, certain benzopyranic derivatives of 2-iminoimidazolidine have shown high affinity for α2-adrenoceptors, with considerably lower affinity for α1-receptors, suggesting a high degree of selectivity. nih.gov One such derivative exhibited an affinity for α2-adrenoceptors that was 400 times greater than its affinity for α1-adrenoceptors. nih.gov The affinity of these compounds is typically determined through competitive binding assays, often using radiolabeled ligands such as [3H]rauwolscine for α2-receptors and prazosin (B1663645) for α1-receptors. nih.gov The imidazoline (B1206853) structure is a key component of various α-adrenergic agonists, and modifications to this scaffold can significantly alter receptor affinity and selectivity. nih.gov
The signal transduction pathways coupled to α1-adrenoceptors are complex and can vary between different tissues and receptor subtypes. nih.gov Generally, activation of α1-adrenoceptors leads to the activation of Gq proteins, which in turn stimulates phospholipase C. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C. These signaling events can influence a wide range of cellular processes.
While direct evidence for this compound is unavailable, the established affinity of related imidazoline compounds for alpha-adrenoceptors suggests that this class of molecules can be effectively tailored to achieve specific receptor interaction profiles.
Voltage-Gated Sodium Channel Interaction Mechanisms
Voltage-gated sodium (NaV) channels are crucial for the generation and propagation of action potentials in excitable cells, making them important therapeutic targets. mdpi.comnih.gov While direct studies on the interaction of this compound with these channels are not available, the broader class of compounds containing cyclic ureide structures, such as hydantoins (a synonym for imidazolidine-2,4-diones), has been investigated in this context. For example, phenytoin, a well-known anticonvulsant, is a 5,5-diphenyl-imidazolidine-2,4-dione that modulates NaV channels.
The primary mechanism of action for many NaV channel blockers involves binding to the channel protein and stabilizing its inactivated state. frontiersin.org This state-dependent binding prevents the channel from returning to the resting state, thereby reducing the frequency of action potential firing. The binding sites for these drugs are often located within the inner pore of the channel, accessible only when the channel is in the open or inactivated conformation. nih.gov
Guanidinium toxins like saxitoxin (B1146349) and tetrodotoxin (B1210768) are potent NaV channel blockers that physically occlude the channel pore. mdpi.com While structurally distinct from imidazolidine-2,4-diones, their mechanism highlights the importance of specific chemical moieties in channel interaction. The development of synthetic NaV channel blockers often focuses on creating molecules with specific physicochemical properties that allow them to access and bind to their target sites within the channel. Given the established activity of hydantoin (B18101) derivatives as NaV channel modulators, it is plausible that other imidazolidine-2,4-dione compounds could be designed to interact with these channels, though the specific mechanisms would depend on their unique structural features.
Cellular Pathway Perturbation and Phenotypic Response Analysis
Modulation of Raf/MEK/ERK Signaling Pathways
The Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. mdpi.com Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. frontiersin.org While direct data on this compound is not available, studies on related heterocyclic diones have demonstrated the potential for this chemical class to inhibit the Raf/MEK/ERK pathway.
One study identified a thiazolidine-2,4-dione derivative as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov This compound was shown to inhibit cell proliferation in human leukemia U937 cells. nih.gov The mechanism of inhibition likely involves direct or indirect interference with the kinase activity of one or more components of the Raf/MEK/ERK cascade. The activation of this pathway is a multi-step process that begins with the activation of Ras, which then recruits and activates Raf kinases. mdpi.com Raf, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell growth and survival.
The ability of a thiazolidine-2,4-dione derivative to inhibit this pathway suggests that the dione (B5365651) scaffold can be a valuable template for the design of Raf/MEK/ERK inhibitors. Further investigation would be needed to determine if imidazolidine-2,4-dione derivatives, including this compound, possess similar inhibitory capabilities.
Disruption of PI3K/Akt Signaling Cascades
The PI3K/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. researchgate.net Similar to the Raf/MEK/ERK pathway, it is frequently overactivated in cancer. The aforementioned dual-inhibitor thiazolidine-2,4-dione derivative also demonstrated inhibition of the PI3K/Akt cascade. nih.gov This finding is significant as dual inhibition of both the Raf/MEK/ERK and PI3K/Akt pathways can be a more effective anti-cancer strategy than targeting a single pathway, as it can help to overcome resistance mechanisms.
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.
Furthermore, a study on 2-thioxoimadazolidin-4-one derivatives showed that a promising compound could inhibit the PI3K/Akt pathway at both the gene and protein levels in liver cancer cells. nih.gov This suggests that the imidazolidinone core structure is amenable to modifications that can confer inhibitory activity against this critical signaling pathway.
Mechanisms of Apoptosis Induction in Cellular Systems
Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Several studies have shown that imidazolidine-2,4-dione derivatives can induce apoptosis in various cancer cell lines.
For example, certain 4-imidazolidinone derivatives have been shown to trigger ROS-dependent apoptosis in colorectal cancer cells. mdpi.com The induction of apoptosis was confirmed by an increase in apoptotic cells as the concentration of the compound increased. mdpi.com Another study on 2-thioxoimadazolidin-4-one derivatives demonstrated apoptosis induction in HepG2 liver cancer cells, with a 19.35-fold increase in apoptosis compared to control cells. nih.gov This was accompanied by the upregulation of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov
The intrinsic pathway of apoptosis is often implicated, involving the Bcl-2 family of proteins that regulate mitochondrial outer membrane permeabilization. mdpi.com An increase in the expression of the pro-apoptotic protein Bax can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis. mdpi.com The ability of various imidazolidine-2,4-dione derivatives to induce apoptosis highlights the potential of this chemical class in the development of new anti-cancer agents.
Investigations into Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, many anti-cancer agents also cause cell cycle arrest, preventing cancer cells from proliferating. Imidazolidine-2,4-dione derivatives have been shown to induce cell cycle arrest at different phases.
For instance, a Schiff's base derivative of 5,5-diphenylhydantoin was found to promote cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com The percentage of cells in the G2/M phase increased from 7.82% in control cells to 33.46% in treated cells. mdpi.com In another study, a 2-thioxoimadazolidin-4-one derivative also arrested the cell cycle at the G2/M phase in HepG2 cells. nih.gov
Conversely, a different 2-thioxoimidazolidine derivative was shown to arrest liver cancer cells at the G0/G1 phase, while another derivative caused S-phase arrest in colon cancer cells. nih.gov A thiazolidine-2,4-dione derivative was also found to arrest human leukemia U937 cells in the G0/G1 phase. nih.gov These findings indicate that the specific substitution pattern on the imidazolidine-2,4-dione scaffold can influence the phase at which cell cycle arrest occurs. The mechanism of cell cycle arrest often involves the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
| Compound Class | Cell Line | Effect | Reference |
| 2-iminoimidazolidine derivatives | - | Selective α2-adrenoceptor affinity | nih.gov |
| Thiazolidine-2,4-dione derivative | Human leukemia U937 | Inhibition of Raf/MEK/ERK and PI3K/Akt pathways, G0/G1 cell cycle arrest | nih.gov |
| 4-imidazolidinone derivatives | Colorectal cancer cells | ROS-dependent apoptosis | mdpi.com |
| 2-thioxoimadazolidin-4-one derivative | HepG2 liver cancer cells | Apoptosis induction, G2/M cell cycle arrest, PI3K/Akt pathway inhibition | nih.gov |
| 5,5-diphenylhydantoin derivative | MCF-7 breast cancer cells | G2/M cell cycle arrest | mdpi.com |
| 2-thioxoimidazolidine derivatives | Liver and colon cancer cells | G0/G1 and S phase cell cycle arrest, respectively | nih.gov |
Anti-inflammatory Mechanisms of Action
There is currently no available information detailing the specific anti-inflammatory mechanisms of this compound.
Antimicrobial Action Mechanisms
No studies were identified that investigated the antimicrobial action mechanisms of this compound.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
Information regarding the in vitro antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains is not available in the reviewed literature. Consequently, no data on minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) can be provided.
Antifungal Efficacy and Mechanisms of Action
Research on the antifungal properties of this compound, including its efficacy against various fungal species and the underlying mechanisms of its potential antifungal action, has not been reported in the available scientific literature.
Structure Activity Relationship Sar Elucidation and Rational Design Principles for Imidazolidine 2,4 Dione Scaffolds
Systematic Variation of Substituents at N-1, N-3, and C-5 Positions and their Impact on Biological Activity
Systematic variation of substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring has been a cornerstone in the development of novel therapeutic agents. These modifications significantly influence the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.
Substitutions at the N-1 and N-3 positions have been shown to be critical for modulating the activity of these compounds. For instance, in the context of cannabinoid receptor ligands, the presence of substituents on both N-1 and N-3 is crucial for high affinity. The introduction of a phenyl group at the N-1 position and another on the N-3 position can greatly enhance affinity for the human CB1 cannabinoid receptor. ucl.ac.be Further modifications, such as the introduction of halogen substituents in the para position of these phenyl rings, can further increase this affinity. ucl.ac.be
The C-5 position is another critical site for modification, and substitutions here can lead to a diverse range of biological activities. For example, 5,5-diaryl substituted imidazolidine-2,4-diones, such as phenytoin, are well-known for their anticonvulsant properties. researchgate.net The nature of the substituents at C-5 can also impart other activities, including antimicrobial and anticancer effects. researchgate.netrjpn.org For instance, the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives has yielded compounds with significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of the imidazolidine-2,4-dione scaffold:
| Position | Substituent Type | Resulting Biological Activity | Reference |
| N-1, N-3 | Phenyl, Substituted Phenyl | Cannabinoid Receptor Affinity | ucl.ac.be |
| C-5 | Diaryl | Anticonvulsant | researchgate.net |
| C-5 | Arylidene | Antimicrobial | nih.gov |
| N-3, C-5 | Various | Anticonvulsant, Antiarrhythmic | mdpi.com |
| N-1, N-3, C-5 | Various | Antitumor, Antidiabetic, Anti-inflammatory | rjpn.orgsemanticscholar.org |
Role of the Aminopropyl Side Chain in Modulating Receptor Binding and Enzyme Inhibition
The aminopropyl side chain at the C-5 position, as seen in 5-(3-aminopropyl)imidazolidine-2,4-dione, introduces a flexible, basic moiety that can play a significant role in receptor binding and enzyme inhibition. This side chain can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with the active site of a biological target.
While specific studies on this compound are limited in the provided context, the general principles of SAR suggest that the terminal amino group can act as a key pharmacophoric feature. For instance, in the design of enzyme inhibitors, this amino group could interact with acidic residues like aspartate or glutamate in the enzyme's active site. The three-carbon chain provides conformational flexibility, allowing the amino group to orient itself optimally for binding.
In the broader context of imidazolidine-2,4-dione derivatives, the nature of the C-5 substituent is a major determinant of biological activity. The introduction of a basic side chain like the aminopropyl group can significantly alter the physicochemical properties of the molecule, increasing its polarity and potential for specific interactions with biological targets.
Influence of Aromatic and Aliphatic Moieties on Pharmacological Profile
The introduction of aromatic and aliphatic moieties at various positions of the imidazolidine-2,4-dione scaffold has a profound impact on the pharmacological profile of the resulting compounds. These groups can influence the molecule's lipophilicity, steric bulk, and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
Aromatic moieties , such as phenyl rings, are frequently incorporated into imidazolidine-2,4-dione derivatives. For example, 5,5-diphenylimidazolidine-2,4-dione (phenytoin) is a classic example where the two phenyl groups at the C-5 position are essential for its anticonvulsant activity. researchgate.net The substitution pattern on these aromatic rings can further refine the activity. For instance, in a series of 1,3,5-triphenylimidazolidine-2,4-diones, the presence of para-halogen substituents on the N-1 and N-3 phenyl rings was found to increase affinity for the CB1 cannabinoid receptor. ucl.ac.be
Aliphatic moieties , on the other hand, can also be used to modulate the pharmacological profile. The replacement of aromatic rings with aliphatic groups can alter the compound's flexibility and lipophilicity. For instance, the synthesis of 1,3-dicyclohexyl-5-phenylimidazolidine-2,4-dione demonstrates the exploration of aliphatic substituents at the N-1 and N-3 positions. ucl.ac.be The choice between an aromatic and an aliphatic substituent can be a critical factor in achieving the desired therapeutic effect and avoiding off-target activities.
The following table provides a comparative overview of the influence of aromatic and aliphatic moieties:
| Moiety Type | General Influence | Example |
| Aromatic | Can engage in π-π stacking, hydrophobic interactions; often rigid. | 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) |
| Aliphatic | Increases flexibility; can participate in hydrophobic interactions. | 1,3-dicyclohexyl-5-phenylimidazolidine-2,4-dione |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a crucial role in the biological activity of imidazolidine-2,4-dione derivatives, as different stereoisomers can exhibit distinct pharmacological profiles. The C-5 position of the imidazolidine-2,4-dione ring is a common stereocenter, and the spatial arrangement of the substituent at this position can significantly impact the compound's interaction with its biological target.
The specific stereoisomer (5S)-5-(3-aminopropyl)imidazolidine-2,4-dione highlights the importance of stereochemistry in this class of compounds. guidechem.com Biological systems are inherently chiral, and receptors and enzymes often exhibit a high degree of stereoselectivity. Consequently, one enantiomer of a chiral drug may be significantly more potent than the other, or the two enantiomers may even have different biological activities.
For example, in the development of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), the precise stereochemical orientation of substituents on the imidazolidine-2,4-dione scaffold is critical for achieving potent and selective inhibition. nih.gov Molecular modeling and X-ray crystallography studies are often employed to understand the stereochemical requirements for optimal binding to the target.
Development of Lead Compounds through SAR-Driven Optimization
The principles of SAR are instrumental in the development of lead compounds from the imidazolidine-2,4-dione scaffold. Through a process of iterative design, synthesis, and biological evaluation, researchers can systematically optimize the structure of a compound to enhance its potency, selectivity, and pharmacokinetic properties.
A notable example of SAR-driven optimization is the development of novel inhibitors of protein tyrosine phosphatase 1B (PTP1B) , a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Starting from an initial hit, researchers can systematically modify the substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring to improve inhibitory activity and selectivity over other phosphatases. nih.govnih.gov This process often involves the use of computer-aided drug design (CADD) to guide the selection of new substituents. nih.gov
Another example is the development of HIV-1 fusion inhibitors . A series of 5-((substituted quinolin-3-yl /1-naphthyl) methylene)-3-substituted imidazolidin-2,4-diones were designed and synthesized, with SAR studies revealing that substitution on the quinoline ring with a methyl group resulted in a significant increase in inhibitory activity against HIV-1 replication. researchgate.net
The development of Bcl-2 inhibitors for cancer therapy also showcases the power of SAR-driven optimization. By modifying a lead compound, a series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their ability to inhibit anti-apoptotic Bcl-2 proteins, leading to the identification of compounds with improved growth inhibitory effects on cancer cell lines. nih.gov
These examples underscore the importance of a systematic approach to SAR in the optimization of lead compounds based on the versatile imidazolidine-2,4-dione scaffold.
Exploration of Imidazolidine 2,4 Dione Derivatives in Non Biological Chemical Applications
Corrosion Inhibition Studies and Surface Interactions
There are no available studies that specifically investigate the efficacy or mechanisms of 5-(3-Aminopropyl)imidazolidine-2,4-dione as a corrosion inhibitor. Research in this area for related imidazolidine-2,4-dione derivatives is also sparse, preventing any scientifically sound extrapolation of potential properties for the specified compound. Without experimental data, any discussion on its potential interactions with metal surfaces, adsorption isotherms, or electrochemical behavior would be purely speculative and would not meet the required standards of scientific accuracy.
Potential in Material Science Research
Similarly, the role of this compound in material science is an unexplored area of research. There are no published works detailing its use as a monomer, cross-linking agent, or additive in the development of new materials. Consequently, no information exists regarding its impact on the physical, chemical, or mechanical properties of polymers or other materials.
Future Directions and Emerging Research Frontiers for 5 3 Aminopropyl Imidazolidine 2,4 Dione and Its Chemical Class
Integration of Artificial Intelligence and Machine Learning in Imidazolidine-2,4-dione Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the design of novel therapeutics, and the imidazolidine-2,4-dione class is no exception. nih.govacs.org These computational tools accelerate the discovery process by rapidly analyzing vast chemical datasets to predict molecular properties and biological activities, thereby reducing the time and cost associated with traditional drug development. nih.govontosight.ai
One of the primary applications of AI in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For imidazolidine-2,4-dione derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the structural features essential for biological activity. beilstein-journals.org For instance, these models have been used to design novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes. beilstein-journals.orgscirp.org Studies have also shown that modern approaches like artificial neural networks (ANN) can offer superior predictive power compared to classical multiple linear regression methods for modeling the antidiabetic activity of these compounds. acs.org
Beyond optimizing existing scaffolds, AI is instrumental in de novo drug design, which involves generating entirely new molecular structures with desired pharmacological profiles. wisdomlib.orgrsc.org Generative algorithms, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore the vast chemical space to propose novel imidazolidine-2,4-dione derivatives that are tailored to bind specific biological targets. wisdomlib.orgontosight.ai This approach moves beyond simple library screening to the intelligent creation of bespoke molecules. jddtonline.info
| AI/ML Technique | Application | Example/Target | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Exploring structure-activity relationships to guide molecular design. | PTP1B inhibitors for type 2 diabetes. | beilstein-journals.org |
| Artificial Neural Networks (ANN) | Predicting biological activity with high accuracy. | Antidiabetic activity of imidazolidine-2,4-dione derivatives. | acs.org |
| Virtual Screening | Rapidly identifying potential hit compounds from large chemical libraries. | General drug discovery pipelines. | acs.orgekb.eg |
| De Novo Design (e.g., VAEs, GANs) | Generating novel molecular structures with specific desired properties. | Creating new potential drug candidates from scratch. | wisdomlib.orgrsc.org |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles of new compounds. | Early-stage risk assessment in drug development. | nih.govthieme-connect.com |
Discovery of Novel Biological Targets and Therapeutic Avenues
While the imidazolidine-2,4-dione scaffold is well-established in anticonvulsant therapy, recent research has unveiled its potential across a diverse range of diseases, indicating that this chemical class can interact with numerous biological targets. nih.govwisdomlib.orgjddtonline.info The versatility of the hydantoin (B18101) ring, which features multiple sites for substitution, allows for the fine-tuning of its pharmacological activity against various pathogens and cellular pathways. nih.govnih.gov
In oncology, imidazolidine-2,4-dione derivatives have emerged as promising anticancer agents. ekb.egnih.gov Studies have shown their ability to act as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.govresearchgate.net Certain derivatives have also demonstrated inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and have been shown to modulate the cell cycle, highlighting their potential in treating tumors associated with abnormal cell proliferation. acs.orgekb.eggoogle.com
The antiviral potential of this chemical class is another significant area of emerging research. ontosight.ai Specific derivatives have been identified with activity against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), poliovirus, and hepatitis C virus (HCV). acs.orgnih.govnih.govgoogle.com The mechanism of action can be multifaceted; for instance, the anti-enterovirus compound 5-(3,4-dichlorophenyl)methylhydantoin has been shown to inhibit both viral RNA synthesis and viral assembly. nih.gov
Beyond cancer and virology, research has expanded into other therapeutic fields:
Autoimmune Diseases: Derivatives have been designed as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), a critical regulator of T-cell signaling, making it a promising target for autoimmune conditions. nih.gov
Metabolic Diseases: As noted, imidazolidine-2,4-diones are being developed as potent and selective inhibitors of Protein tyrosine phosphatase 1B (PTP1B), a key target for treating type 2 diabetes and obesity. nih.gov
Infectious Diseases: Novel derivatives have been designed as inhibitors of InhA, an enzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Additionally, some compounds have shown schistosomicidal activity, targeting the tegument of S. mansoni worms, and others have exhibited moderate antimicrobial activity against various bacteria. ceon.rsscielo.br
Cardiovascular Conditions: Some imidazolidine-2,4-dione and related 2-thioxoimidazolidin-4-one derivatives have been evaluated for their potential as anticoagulant agents. scialert.net
| Therapeutic Area | Biological Target / Mechanism | Potential Application | Reference |
|---|---|---|---|
| Oncology | B-cell lymphoma-2 (Bcl-2) inhibition | Cancer therapy | nih.gov |
| Oncology | Epidermal Growth Factor Receptor (EGFR) inhibition | Antiproliferative agents | acs.orgekb.eg |
| Virology | Inhibition of viral RNA synthesis and assembly | Anti-enterovirus, anti-poliovirus agents | nih.gov |
| Virology | Hepatitis C Virus (HCV) replication inhibition | Treatment of Hepatitis C | google.com |
| Autoimmune Disease | Lymphoid-specific tyrosine phosphatase (LYP) inhibition | Treatment of autoimmune disorders | nih.gov |
| Metabolic Disease | Protein tyrosine phosphatase 1B (PTP1B) inhibition | Treatment of type 2 diabetes and obesity | nih.gov |
| Infectious Disease | InhA (enoyl acyl carrier protein reductase) inhibition | Antituberculosis agents | researchgate.net |
| Infectious Disease | Antimicrobial activity | Treatment of bacterial infections | ceon.rs |
Green Chemistry Approaches in Imidazolidine-2,4-dione Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve safety. The synthesis of the imidazolidine-2,4-dione core is an area where sustainable methodologies have demonstrated significant advantages over traditional approaches. These modern techniques focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for producing hydantoin derivatives rapidly and efficiently. unamur.be This method can dramatically reduce reaction times from hours to minutes. acs.org One innovative approach is the sequential, two-step, one-pot microwave-assisted Urech synthesis, which uses amino acids as precursors and water as a green solvent. nih.govbeilstein-journals.org This protocol is not only environmentally benign but also simplifies the workflow by eliminating the need for column chromatography for purification. nih.gov
Solvent-free synthesis is another key green chemistry strategy. An environmentally friendly one-pot reaction for generating hydantoins and related structures has been developed using grinding conditions, which involves the reaction of benzils with urea (B33335) or thiourea (B124793) derivatives in the absence of any solvent. scirp.org This method offers short reaction times, excellent yields, and a simple workup process. scirp.org
Furthermore, novel one-pot syntheses have been designed to avoid the use of hazardous and moisture-sensitive reagents like isocyanates, which are common in conventional methods. thieme-connect.com One such protocol involves the reaction of α-amino methyl ester hydrochlorides with carbamates, followed by cyclization under basic conditions to produce substituted hydantoins in good yields. thieme-connect.com These advancements align with the core goals of green chemistry by improving safety and reducing the generation of chemical waste.
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Synthesis (e.g., Bucherer-Bergs) | Often multi-step; may use hazardous reagents (e.g., cyanides, isocyanates) and organic solvents. | Well-established and versatile. | ceon.rsnih.gov |
| Microwave-Assisted Synthesis | Rapid heating; can be performed in green solvents like water or on solid supports. | Drastically reduced reaction times (minutes vs. hours); high yields; improved safety. | nih.govbeilstein-journals.orgacs.org |
| Solvent-Free Grinding | Reactants are ground together without a solvent. | Environmentally friendly; simple workup; excellent yields; avoids hazardous solvents. | scirp.org |
| One-Pot Protocols | Multiple reaction steps occur in a single vessel. | Improved efficiency; reduced waste; avoids isolation of intermediates; can bypass hazardous reagents. | nih.govrsc.orgthieme-connect.com |
Exploration of New Chemical Space through Diversification Strategies
The exploration of new chemical space by modifying the core imidazolidine-2,4-dione scaffold is a critical strategy for discovering next-generation therapeutics with novel or improved properties. The hydantoin ring is an ideal template for diversification due to its four potential substitution sites (N-1, N-3, and two at C-5), allowing for precise modulation of its physicochemical and pharmacological characteristics. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.gov For example, SAR studies on anticonvulsants have revealed that an aromatic substituent at the C-5 position is often essential for activity, while alkyl groups at the same position may introduce sedative effects. nih.govcutm.ac.in Similarly, N-methylation can differentiate activity against chemically induced versus electrically induced seizures. cutm.ac.in In the context of cancer, lipophilic substituents at the C-5 position of the hydantoin ring have been linked to potent inhibitory activity. ekb.eg
Chemists employ several strategies to diversify the hydantoin scaffold:
Functionalization at N-1 and N-3: The two nitrogen atoms in the ring are key points for modification. For instance, a general copper-catalyzed method has been developed for the regioselective N-3-arylation of hydantoins, allowing for the introduction of a wide range of aryl groups. nih.gov The nature of substituents at N-1 and N-3 can significantly impact the compound's stability and reactivity. researchgate.net
Substitution at C-5: The C-5 position is arguably the most critical site for diversification. A vast array of 5-substituted, 5,5-disubstituted, and 3,5-disubstituted hydantoins have been synthesized to explore different biological targets. ceon.rsnih.govnih.gov The introduction of different alkyl, cycloalkyl, alkenyl, and aryl groups at this position allows for extensive exploration of the chemical space and fine-tuning of properties like lipophilicity and hydrogen-bonding capacity. nih.govcutm.ac.in
Library Synthesis: By combining various building blocks in a systematic manner, researchers can generate large libraries of diverse imidazolidine-2,4-dione derivatives. acs.org These libraries can then be screened against a panel of biological targets to identify novel hit compounds. Microwave-assisted and solid-phase synthesis techniques are particularly well-suited for the rapid generation of such libraries. acs.orgresearchgate.net
Through these diversification strategies, the imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of new medicines, moving far beyond its historical roots and into new and promising therapeutic territories. acs.orgnih.gov
| Position | Type of Modification | Impact on Properties / Activity | Reference |
|---|---|---|---|
| C-5 | Introduction of aryl or other aromatic groups. | Often essential for anticonvulsant activity. | cutm.ac.in |
| C-5 | Introduction of alkyl substituents. | Can introduce sedative properties. | cutm.ac.in |
| N-3 | Arylation (e.g., via Cu-catalysis). | Allows for the creation of N-3-arylhydantoins with diverse biological properties. | nih.gov |
| N-1 / N-3 | Alkylation / N-Methylation. | Can alter the spectrum of anticonvulsant activity and kinetic stability. | cutm.ac.inresearchgate.net |
| C-5, C-5 | Creation of spirohydantoins or fused bicyclic structures. | Generates structurally complex molecules with unique 3D shapes for exploring novel target interactions. | ceon.rsresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
